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molecular formula C9H13NO4S B1460998 4,5-Dimethoxy-2-methylbenzene-1-sulfonamide CAS No. 60987-21-5

4,5-Dimethoxy-2-methylbenzene-1-sulfonamide

Cat. No. B1460998
M. Wt: 231.27 g/mol
InChI Key: ILIDHKYQCNECHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04038407

Procedure details

16 gm (0.08 mol) of 2-methyl-4,5-dimethoxy-benzene sulfonamide were dissolved in 500 ml of an aqueous 5% sodium hydroxide solution, and the solution was heated at its boiling point for 2 hours after addition of 39.6 gm (0.25 mol) of potassium permanganate. After cooling, the reaction mixture was suction-filtered through celite, and the desired product was precipitated by addition of concentrated hydrochloric acid. Rf -value (benzene/acetone = 3/1): 0.2-0.4.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
39.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([O:10][CH3:11])=[CH:4][C:3]=1[S:12]([NH2:15])(=[O:14])=[O:13].[Mn]([O-])(=O)(=O)=[O:17].[K+]>[OH-].[Na+]>[CH3:9][O:8][C:6]1[C:5]([O:10][CH3:11])=[CH:4][C:3]2[S:12](=[O:14])(=[O:13])[NH:15][C:1](=[O:17])[C:2]=2[CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
CC1=C(C=C(C(=C1)OC)OC)S(=O)(=O)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
39.6 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated at its boiling point for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture was suction-filtered through celite
CUSTOM
Type
CUSTOM
Details
the desired product was precipitated by addition of concentrated hydrochloric acid

Outcomes

Product
Name
Type
Smiles
COC=1C(=CC2=C(C(NS2(=O)=O)=O)C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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